molecular formula C9H9BrClNO B8680230 4-chlorophenacyl bromide O-methyloxime

4-chlorophenacyl bromide O-methyloxime

Cat. No. B8680230
M. Wt: 262.53 g/mol
InChI Key: NPAHWSUAQZFFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenacyl bromide O-methyloxime is a useful research compound. Its molecular formula is C9H9BrClNO and its molecular weight is 262.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chlorophenacyl bromide O-methyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chlorophenacyl bromide O-methyloxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chlorophenacyl bromide O-methyloxime

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

2-bromo-1-(4-chlorophenyl)-N-methoxyethanimine

InChI

InChI=1S/C9H9BrClNO/c1-13-12-9(6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3

InChI Key

NPAHWSUAQZFFLK-UHFFFAOYSA-N

Canonical SMILES

CON=C(CBr)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

50.3 g of 4-chlorophenacyl bromide in 300 ml of glacial acetic acid are stirred with 23 g of sodium acetate and 21.6 g O-methylhydroxylamine hydrochloride for 2 hours at 70° C. 150 ml of ethyl acetate are added to the mixture, which is then extracted by washing several times with water and saturated sodium chloride solution. The organic phase is dried over sodium sulfate and concentrated by evaporation in vacuo. Crystallisation from hexane yields 4-chlorophenacyl bromide O-methyloxime having a melting point of 57 to 60° C.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

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